1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate

Description

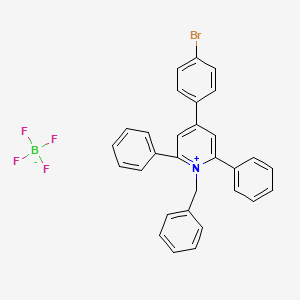

1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a pyridinium-based ionic compound characterized by a central pyridinium ring substituted with benzyl, 4-bromophenyl, and two phenyl groups. The bromine atom at the 4-position of the phenyl group may influence electronic properties (e.g., electron-withdrawing effects) and intermolecular interactions, such as halogen bonding .

Properties

IUPAC Name |

1-benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23BrN.BF4/c31-28-18-16-24(17-19-28)27-20-29(25-12-6-2-7-13-25)32(22-23-10-4-1-5-11-23)30(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDOZAFVSYNQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23BBrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a quaternary ammonium salt derived from pyridine, characterized by its unique structural features that contribute to its biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 486.36 g/mol. Its structure includes a pyridine ring substituted with benzyl and bromophenyl groups, enhancing its lipophilicity and biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

In cancer research, this compound has shown promising cytotoxic effects against various cancer cell lines. A study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of this compound against clinical isolates. The results confirmed its broad-spectrum activity and low toxicity to human cells.

- Cytotoxicity Assessment : Another investigation in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls.

Comparison with Similar Compounds

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium Tetrafluoroborate (CAS: 89021-47-6)

This compound shares the pyridinium core and tetrafluoroborate counterion but differs in substituents: ethyl and isopropyl groups replace the benzyl and bromophenyl moieties. Key comparisons include:

| Property | Target Compound | 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium BF₄⁻ |

|---|---|---|

| Substituents | Benzyl, 4-bromophenyl, 2,6-diphenyl | Ethyl, 2,6-diisopropyl, 4-phenyl |

| Electronic Effects | Bromine introduces electron-withdrawing effects | Isopropyl/ethyl groups are electron-donating |

| Steric Bulk | High (bulky aryl groups) | Moderate (alkyl groups) |

| Potential Applications | Catalysis, halogen-bonded frameworks | Ionic liquids, phase-transfer catalysis |

The bromine in the target compound may enhance its utility in halogen-bond-directed crystal engineering, whereas the alkylated analogue is more suited for low-viscosity ionic liquids due to reduced steric hindrance .

Counterion and Solubility

Both compounds utilize the tetrafluoroborate anion, known for its low coordinating ability and thermal stability. However, solubility differences arise from substituent polarity: the bromophenyl group in the target compound likely increases hydrophobicity compared to alkylated analogues. This could limit its use in aqueous systems but improve compatibility with organic solvents.

Functional Comparisons with Triazene Reagents

While unrelated structurally, triazene compounds (e.g., –4) highlight the role of substituents in metal coordination. For instance, triazenes with nitro and bromo groups exhibit high molar absorptivity in cadmium detection . By analogy, the bromine in the target compound could facilitate interactions with metal ions or serve as a spectroscopic tag, though this remains speculative without direct evidence.

Q & A

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure crystal quality (size ~0.2 × 0.1 × 0.05 mm³) to minimize absorption errors.

- Structure Solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination .

- Refinement : Refine anisotropic displacement parameters using SHELXL with full-matrix least-squares methods. Monitor R-factors (target: <0.05 for R₁, <0.15 for wR₂) and validate geometry with WinGX/ORTEP .

- Validation : Use PLATON or CCDC tools to check for twinning, disorder, or missed symmetry.

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Acquire ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals: aromatic protons (δ 7.2–8.5 ppm), benzyl protons (δ ~4.5–5.5 ppm), and tetrafluoroborate anion (¹¹B NMR: δ ~−1.0 ppm; ¹⁹F NMR: δ ~−150 ppm) .

- IR Spectroscopy : Identify C–Br stretching (~550–600 cm⁻¹), aromatic C=C (~1450–1600 cm⁻¹), and BF₄⁻ vibrations (~1050 cm⁻¹) .

- HRMS : Use ESI-MS in positive ion mode to detect [M-BF₄]⁺. Calibrate with internal standards for accuracy (e.g., m/z 339.0605 for a related compound) .

Q. What synthetic routes are reported for similar pyridinium tetrafluoroborate salts?

Methodological Answer:

- Quaternization : React pyridine derivatives with benzyl halides (e.g., benzyl bromide) in acetonitrile at 80°C for 24 hours.

- Anion Exchange : Treat the halide intermediate with AgBF₄ in methanol to replace the counterion. Filter AgX precipitate and recrystallize the product from dichloromethane/ether .

- Example Yield : For analogous compounds, yields range from 45% to 70% depending on steric hindrance and reaction time .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors or disorder) be resolved during refinement?

Methodological Answer:

- Twinning Analysis : Use TWINABS in SHELXL to detect and model twinning. Apply Hooft/Y parameters to validate .

- Disorder Modeling : Split atoms into multiple positions with occupancy factors refined isotropically. Apply restraints (e.g., SIMU, DELU) to avoid overparameterization .

- Validation Tools : Cross-check with RINGER (electron density analysis) and ADDSYM (missed symmetry detection) .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) in Suzuki-Miyaura couplings. Optimize solvent (THF/toluene) and base (K₂CO₃, CsF) .

- Monitoring : Use TLC (silica, hexane/EtOAc) or in situ ¹⁹F NMR to track BF₄⁻ displacement.

- Product Isolation : Purify via column chromatography (silica gel, gradient elution) and characterize intermediates by HRMS/SC-XRD .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (λ ~250–300 nm) .

- Charge Distribution : Analyze Mulliken charges to identify electrophilic/nucleophilic sites (e.g., Br substituent as electron-withdrawing group).

- Reactivity Prediction : Simulate transition states for anion exchange or nucleophilic substitution using CP2K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.